molecular formula C18H13N5O2S B11195526 N-benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

N-benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide

Cat. No.: B11195526
M. Wt: 363.4 g/mol
InChI Key: DKCMGIANSVZDJN-UHFFFAOYSA-N
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Description

N-benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzyl group, a pyridine ring, an oxadiazole ring, and a thiazole ring. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditions

    Oxadiazole Ring Formation: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the reaction of a thiourea derivative with a haloketone.

    Introduction of Benzyl and Pyridine Groups: The final step involves the coupling of the benzyl and pyridine groups to the oxadiazole-thiazole core, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

N-benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide can be compared with other similar compounds, such as:

    N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea: This compound has a similar structure but contains a thiourea group instead of the oxadiazole-thiazole core.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound features a pyrazine ring and piperazine/homopiperazine groups, offering different biological activities and applications.

The uniqueness of this compound lies in its diverse functional groups and the potential for a wide range of chemical and biological activities.

Properties

Molecular Formula

C18H13N5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-benzyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C18H13N5O2S/c24-16(20-9-12-5-2-1-3-6-12)18-21-14(11-26-18)17-22-15(23-25-17)13-7-4-8-19-10-13/h1-8,10-11H,9H2,(H,20,24)

InChI Key

DKCMGIANSVZDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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